2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Overview
Description
2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a complex organic compound that belongs to the class of benzoxaphospholes. This compound is characterized by the presence of a benzoxaphosphole ring system, which is a fused ring structure containing both oxygen and phosphorus atoms. The compound also features a pyridine ring substituted with a methoxy group and a tert-butyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Benzoxaphosphole Ring: : The initial step involves the formation of the benzoxaphosphole ring system. This can be achieved through a cyclization reaction between a suitable phenol derivative and a phosphorus-containing reagent, such as a phosphine or phosphite. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus reagent.
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Introduction of the tert-Butyl and Dimethoxyphenyl Groups: : The next step involves the introduction of the tert-butyl and 2,6-dimethoxyphenyl groups onto the benzoxaphosphole ring. This can be achieved through a series of substitution reactions, where the appropriate alkylating and arylating agents are used. The reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
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Formation of the Pyridine Ring: : The final step involves the formation of the pyridine ring and its subsequent substitution with a methoxy group. This can be achieved through a condensation reaction between a suitable aldehyde or ketone and an amine, followed by methylation using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The reactions are typically carried out in large reactors, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, where the phosphorus atom is oxidized to form a phosphine oxide. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
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Reduction: : The compound can also undergo reduction reactions, where the benzoxaphosphole ring is reduced to form a phosphine. Common reducing agents used in these reactions include lithium aluminum hydride, sodium borohydride, and other hydrides.
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Substitution: : The compound can undergo substitution reactions, where the methoxy group on the pyridine ring is replaced with other functional groups. Common reagents used in these reactions include halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrides.
Halogenating Agents: Bromine, chlorine.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from the reactions of this compound include:
Phosphine Oxides: Formed from oxidation reactions.
Phosphines: Formed from reduction reactions.
Substituted Pyridines: Formed from substitution reactions.
Scientific Research Applications
2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine has various scientific research applications, including:
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Chemistry: : The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
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Biology: : The compound is used in biological studies to investigate its interactions with biomolecules, such as proteins and nucleic acids. It is also studied for its potential as a fluorescent probe for imaging applications.
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Medicine: : The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease pathways. It is also studied for its potential as a drug delivery agent.
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Industry: : The compound is used in the development of new materials, such as polymers and coatings, where its unique chemical properties are exploited to achieve desired performance characteristics.
Mechanism of Action
The mechanism of action of 2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
In biological systems, the compound can interact with proteins and nucleic acids, modulating their function and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine can be compared with other similar compounds, such as:
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2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-pyridine: : This compound lacks the methoxy group on the pyridine ring, which may result in different chemical reactivity and biological activity.
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2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-chloropyridine: : This compound has a chlorine atom instead of a methoxy group on the pyridine ring, which may influence its chemical and biological properties.
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2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-hydroxypyridine: : This compound has a hydroxyl group instead of a methoxy group on the pyridine ring, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a member of the organophosphorus class and exhibits notable biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzoxaphosphole structure fused with a pyridine moiety. The presence of the tert-butyl and dimethoxyphenyl groups contributes to its steric and electronic properties, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 358.4 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar oxaphosphole structures often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens:
Pathogen | Activity | Reference |
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Mycobacterium tuberculosis | MIC 2.7 μM | |
Plasmodium falciparum | IC50 48 μM | |
Leishmania donovani | IC50 4.8 μM | |
Trypanosoma brucei rhodesiense | IC50 42 μM |
These findings suggest that the compound may possess potential as an antimalarial and antituberculosis agent.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicate varying degrees of toxicity:
Cell Line | IC50 (µM) | Activity Level |
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HepG2 (liver) | <100 | Moderate to High |
DU145 (prostate) | <100 | Moderate |
MBA-MB-231 (breast) | <100 | Moderate |
The compound exhibited significant cytotoxic effects on all tested cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the substituents significantly affect the biological activity of benzoxaphosphole derivatives. For example, introducing larger substituents or specific functional groups has been associated with enhanced activity against cancer cell lines and pathogens .
Key Findings:
- The presence of methoxy groups in specific positions enhances cytotoxicity.
- Structural variations in the phenyl ring influence the selectivity and potency against different cell lines.
Case Studies
- Antitubercular Activity : A study synthesized a series of benzoxaphosphole derivatives to evaluate their activity against Mycobacterium tuberculosis. The most active compounds displayed MIC values comparable to existing treatments, suggesting potential for further development .
- Anticancer Screening : A library of pyridine derivatives was screened for cytotoxicity against HepG2, DU145, and MBA-MB-231 cell lines. The results indicated that certain modifications led to significantly improved anticancer properties .
Properties
IUPAC Name |
2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMWFIEDFJLAJ-ACXKHFGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28NO4P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.